
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Ethyl-2-(2,3-Dichlorbenzyliden)-3-oxobutanoat ist eine organische Verbindung, die zur Klasse der Benzyliden-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Dichlorbenzyliden-Gruppe aus, die an einen Ethylester der 3-Oxobutansäure gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (Z)-Ethyl-2-(2,3-Dichlorbenzyliden)-3-oxobutanoat beinhaltet typischerweise die Kondensation von 2,3-Dichlorbenzaldehyd mit Ethylacetoacetat. Die Reaktion wird durch eine Base, wie z. B. Natriumethanolat, katalysiert und unter Rückflussbedingungen in Ethanol durchgeführt. Das Reaktionsgemisch wird dann abgekühlt und das Produkt durch Filtration und Umkristallisation isoliert .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reagenzien und Lösungsmitteln, und die Reaktion wird in großen Reaktoren mit präziser Temperatur- und Druckkontrolle durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Destillation und Kristallisation gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
(Z)-Ethyl-2-(2,3-Dichlorbenzyliden)-3-oxobutanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden, was zur Bildung reduzierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: DDQ in Acetonitril unter milden Bedingungen.
Reduktion: Natriumborhydrid in Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate mit veränderten funktionellen Gruppen.
Reduktion: Reduzierte Derivate mit hydrierten funktionellen Gruppen.
Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die die Dichlorbenzyliden-Gruppe ersetzen.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under mild conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the dichlorobenzylidene group.
Wissenschaftliche Forschungsanwendungen
(Z)-Ethyl-2-(2,3-Dichlorbenzyliden)-3-oxobutanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als antimikrobielles und Antikrebsmittel untersucht.
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.
Materialwissenschaft: Die Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von (Z)-Ethyl-2-(2,3-Dichlorbenzyliden)-3-oxobutanoat beinhaltet seine Interaktion mit zellulären Zielstrukturen, was zur Hemmung wichtiger Enzyme und Signalwege führt. Beispielsweise kann die Verbindung in Krebszellen Enzyme hemmen, die an der Zellproliferation beteiligt sind, und Apoptose induzieren. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of (Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation and induce apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(Z)-2-(5-Aryliden-2,4-dioxothiazolidin-3-yl)essigsäurederivate: Diese Verbindungen teilen eine ähnliche Benzyliden-Struktur und zeigen antimikrobielle und Antikrebsaktivitäten.
Pyrano[3,2-c]pyridin-Derivate: Diese Verbindungen enthalten ebenfalls eine Benzyliden-Gruppe und sind für ihre medizinischen Eigenschaften bekannt.
Einzigartigkeit
(Z)-Ethyl-2-(2,3-Dichlorbenzyliden)-3-oxobutanoat ist aufgrund seiner spezifischen Dichlorbenzyliden-Gruppe einzigartig, die ihm eine bestimmte chemische Reaktivität und biologische Aktivität verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für gezielte Anwendungen in der medizinischen Chemie und organischen Synthese.
Eigenschaften
Molekularformel |
C13H12Cl2O3 |
|---|---|
Molekulargewicht |
287.13 g/mol |
IUPAC-Name |
ethyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H12Cl2O3/c1-3-18-13(17)10(8(2)16)7-9-5-4-6-11(14)12(9)15/h4-7H,3H2,1-2H3/b10-7+ |
InChI-Schlüssel |
NIBDOTGDRGURII-JXMROGBWSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=C(C(=CC=C1)Cl)Cl)/C(=O)C |
Kanonische SMILES |
CCOC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


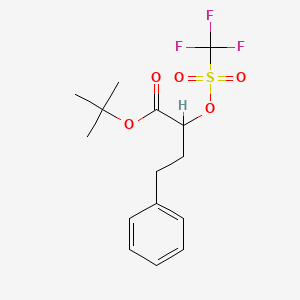
![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)
![6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione](/img/structure/B12287559.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)
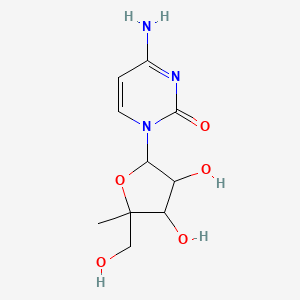
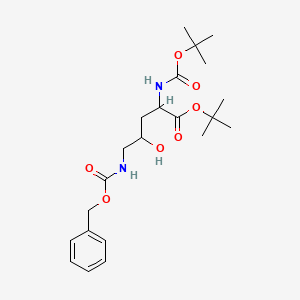
![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)
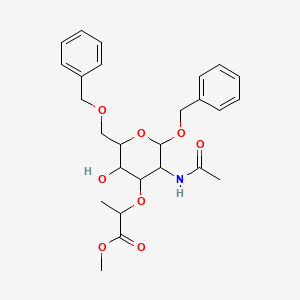
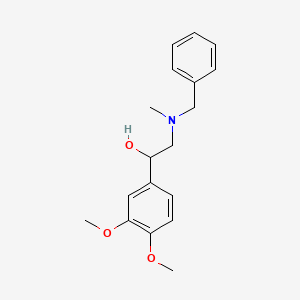
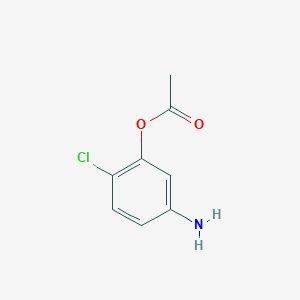
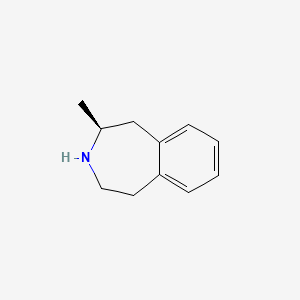
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)

